
3-Phenyl-1-propanol
Overview
Description
Hydrocinnamyl alcohol, also known as 3-phenylpropanol, is an aromatic compound with the molecular formula C9H12O. It is a colorless to yellowish oily liquid with a sweet floral aroma and fruity flavor. This compound is slightly soluble in water but highly soluble in methanol, ethanol, and other organic solvents . Hydrocinnamyl alcohol is commonly found in natural products such as strawberries, cinnamon leaf oil, and tea. It is widely used in the flavor, fragrance, and cosmetic industries due to its pleasant aroma .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydrocinnamyl alcohol can be synthesized through the selective hydrogenation of cinnamaldehyde. This process involves the use of nickel-based catalysts supported on titania or other materials. The reaction typically occurs in methanol at a temperature range of 80-140°C and under hydrogen pressure . The hydrogenation of cinnamaldehyde can yield hydrocinnamyl alcohol as one of the major products .
Industrial Production Methods: In industrial settings, hydrocinnamyl alcohol is produced using recombinant yeasts such as Saccharomyces cerevisiae. The yeast is engineered to express phenylalanine ammonia lyase and aryl carboxylic acid reductase, which convert sugars into trans-cinnamic acid and subsequently into hydrocinnamyl alcohol . This biotechnological approach offers a sustainable and efficient method for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Hydrocinnamyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydrocinnamic acid.
Reduction: It can be reduced to form 3-phenylpropanol.
Substitution: It can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a nickel catalyst is commonly used for reduction reactions.
Substitution: Reagents such as halogens and acids can be used for substitution reactions.
Major Products:
Oxidation: Hydrocinnamic acid.
Reduction: 3-phenylpropanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Fragrance and Cosmetic Applications
3-Phenyl-1-propanol is widely used in the fragrance industry due to its pleasant aroma. It serves as a key ingredient in various cosmetic products and is often combined with other compounds such as Heliotropin or Piperonal to enhance its preservative properties against bacteria and molds .
Table 1: Fragrance Applications of this compound
Application Type | Description |
---|---|
Perfumes | Used as a base note to provide a sweet, floral scent. |
Cosmetics | Acts as a preservative and fragrance component. |
Household Products | Incorporated into cleaning products for scent enhancement. |
Food Science
In food science, this compound has been identified as a flavoring agent in various foods, including bilberries and highbush blueberries. Its presence can serve as a potential biomarker for the consumption of these foods . Furthermore, studies have indicated that it possesses phytotoxic properties that can affect plant germination rates, making it relevant in agricultural research .
Table 2: Food Applications of this compound
Food Type | Role |
---|---|
Beverages | Flavoring agent in alcoholic drinks. |
Fruits | Found naturally in bilberries and blueberries. |
Flavoring Compounds | Used to enhance sweet flavors in various products. |
Toxicological Studies
A significant body of research has focused on the safety and toxicological profile of this compound. Studies indicate that it has low acute toxicity and minimal skin irritation potential when used in cosmetic formulations . A comprehensive review has assessed its dermatological safety when included as a fragrance ingredient .
Case Study: Toxicological Assessment
A toxicological review conducted by Belsito et al. (2011) evaluated the safety of cinnamyl phenylpropyl compounds, including this compound, concluding that they pose little risk when used within established guidelines in cosmetic products .
Biochemical Research
In biochemistry, this compound has been utilized as a biochemical tool in proteomics research due to its ability to modify proteins through interactions with functional groups . Additionally, it has been employed in studies examining the hydrogenation of trans-cinnamaldehyde using organometallic complexes, showcasing its utility in synthetic organic chemistry .
Table 3: Biochemical Applications of this compound
Application Area | Description |
---|---|
Proteomics | Used as a biochemical for protein modification studies. |
Synthetic Chemistry | Involved in hydrogenation reactions to synthesize other compounds. |
Mechanism of Action
The mechanism of action of hydrocinnamyl alcohol involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as alcohol dehydrogenases to form corresponding aldehydes and acids. These metabolites can further participate in various biochemical pathways, exerting effects such as antimicrobial and anti-inflammatory activities .
Comparison with Similar Compounds
- Cinnamyl alcohol
- Benzyl alcohol
- Phenethyl alcohol
Hydrocinnamyl alcohol stands out due to its unique combination of aromatic and aliphatic characteristics, making it valuable in various applications.
Biological Activity
3-Phenyl-1-propanol, an aromatic alcohol classified as a benzene and substituted derivative, has garnered attention for its diverse biological activities. This compound, primarily found in bilberries (Vaccinium myrtillus) and several other fruits and mushrooms, exhibits various pharmacological properties that make it a subject of interest in both food science and medicinal research.
- Chemical Formula : C9H12O
- Molecular Weight : 136.191 g/mol
- IUPAC Name : 3-phenylpropan-1-ol
- CAS Number : 122-97-4
Sources of this compound
This compound is naturally present in several foods, including:
- Bilberries (Vaccinium myrtillus)
- Blackberries (Rubus)
- Highbush blueberries (Vaccinium corymbosum)
- Oyster mushrooms (Pleurotus ostreatus)
This compound is recognized for its sweet, balsam-like taste, which may contribute to its potential as a flavoring agent in food products .
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial properties. It has been shown to inhibit the growth of various bacteria and molds, making it useful as a preservative in cosmetic formulations . Studies have reported its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential application in food preservation and safety.
Insecticidal Activity
Insecticidal effects have also been documented for this compound. In a study involving various compounds, it was noted to exhibit insecticidal activity with specific lethal dose (LD50) values comparable to other known insecticides . This property could be leveraged in agricultural practices to manage pest populations effectively.
Phytotoxic Effects
This compound has demonstrated phytotoxicity, affecting seed germination and plant growth. For instance, it significantly reduced germination rates in Allium cepa and Lactuca sativa at certain concentrations. The effects were more pronounced at lower concentrations, indicating a concentration-dependent response that may influence agricultural practices .
Enzymatic Interactions
The metabolic pathways involving this compound include interactions with various enzymes:
Enzyme | Function | Specific Role |
---|---|---|
Sulfotransferase family cytosolic 2B member 1 (SULT2B1) | Catalyzes sulfate conjugation | Increases water solubility for renal excretion |
UDP-glucuronosyltransferase 1A1 (UGT1A1) | Transfers hexosyl groups | Conjugates potentially toxic xenobiotics for elimination |
These enzymatic activities suggest that this compound can undergo metabolic transformations that enhance its solubility and facilitate its excretion from the body, potentially reducing toxicity .
Study on Alzheimer’s Disease Models
In a study exploring the anti-Alzheimer's disease (AD) activities of various compounds, including those derived from Cassia obtusifolia, researchers evaluated the inhibitory effects on acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and BACE1 enzyme activity. Although this compound was not directly tested in this context, related compounds exhibited promising results in ameliorating synaptic dysfunction associated with AD .
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for quantifying 3-phenyl-1-propanol in complex mixtures?
- Methodological Answer : For quantitative analysis, benchtop 31P-NMR with ≥256 scans ensures reliable integration of hydroxyl groups, minimizing signal-to-noise deviations . Gas chromatography/mass spectrometry (GC/MS) is also effective for identifying this compound in essential oils or fragrance matrices, using retention indices (e.g., AI: 1599) and mass spectral libraries for cross-validation .
Q. How can researchers ensure the structural integrity of this compound during synthesis?
- Methodological Answer : Verify purity via catalytic systems like CuCl/TPA in THF, which minimizes side reactions during amide coupling . Post-synthesis, confirm structural identity using monoisotopic mass (136.0888 Da) and NMR spectral data (e.g., δ 1.8–2.2 ppm for CH2 groups) . Cross-reference CAS RN 122-97-4 and synonyms (e.g., hydrocinnamyl alcohol) to avoid misidentification .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Adhere to GHS Category 1B (skin corrosion) and WGK 3 (aquatic hazard) classifications. Use PPE (gloves, goggles) and work under fume hoods to mitigate exposure. Review Safety Data Sheets (SDS) for specific handling instructions and emergency measures .
Advanced Research Questions
Q. How do catalytic systems influence the reaction pathways of this compound in oxidation reactions?
- Methodological Answer : Bimetallic Au-Pd/TiO2 catalysts promote dehydrogenation to cinnamaldehyde (44% selectivity), while Cu/ABNO systems enable oxidative coupling with amines to form amides (85% yield with n-butylamine). Catalyst choice dictates β-hydride elimination vs. nucleophilic substitution pathways .
Q. What methodologies resolve contradictions in reported reaction yields of this compound derivatives?
- Methodological Answer : Discrepancies in yields (e.g., chromanone vs. chromone formation) arise from competing oxidation pathways. Use stoichiometric control (e.g., 4 equiv. CAN) and isolate intermediates via column chromatography. Validate results with kinetic studies and byproduct profiling .
Q. How can advanced NMR techniques improve the characterization of this compound’s stereochemical properties?
- Methodological Answer : Employ 13C-NMR with DEPT-135 to distinguish CH2 and CH3 groups in aliphatic chains. For stereoisomers, use chiral shift reagents or 2D NOESY to assess spatial proximity of phenyl and hydroxyl groups . Optimize scan numbers (≥200) to stabilize integration values .
Q. Data Interpretation & Contradiction Management
Q. How should researchers address inconsistencies in toxicity profiles of this compound across studies?
- Methodological Answer : Cross-reference toxicologic reviews (e.g., FEMA No. 2887) and differentiate between dermal vs. systemic exposure models. Use in vitro assays (e.g., epidermal keratinocyte viability) to validate in silico predictions .
Q. What strategies validate the reproducibility of catalytic amidation reactions involving this compound?
- Methodological Answer : Standardize reaction conditions (e.g., THF solvent, 25°C) and pre-activate Cu catalysts to reduce variability. Monitor reaction progress via TLC (Rf ~0.5 in hexane/EtOAc 3:1) and quantify yields via HPLC with UV detection (λ = 254 nm) .
Q. Tables for Key Data
Analytical Parameter | Method | Optimal Conditions | Reference |
---|---|---|---|
Hydroxyl group quantification | 31P-NMR | 256 scans, 25°C, CDCl3 solvent | |
Structural identification | GC/MS | RT 32.88 min, AI 1599 | |
Catalytic amidation yield | CuCl/TPA/THF | 24 h, 85% yield with nBuNH2 |
Properties
IUPAC Name |
3-phenylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJVDSVGBWFCLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041638 | |
Record name | 3-Phenyl-1-propanol | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear light yellow liquid; [Sigma-Aldrich MSDS], Colourless, slightly viscous liquid, sweet hyacinth odour | |
Record name | Benzenepropanol | |
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Record name | 3-Phenyl-1-propanol | |
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Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Boiling Point |
241 °C, Boiling point: 508.2 - 515.15 deg K; boiling point: 119 °C at 12 mm Hg, 235.00 to 236.00 °C. @ 760.00 mm Hg | |
Record name | 3-Phenylpropanol | |
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Record name | 3-Phenyl-1-propanol | |
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Flash Point |
Flash Point: 212 °F/ 100 °C/ closed cup | |
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Solubility |
In water, 5,680 mg/L at 25 °C, Soluble in carbon tetrachloride; miscible with ethanol, ether, Soluble in fixed oils, propylene glycol; insoluble in glycerin, 5.68 mg/mL at 25 °C, slightly soluble in water; soluble in oils, miscible (in ethanol) | |
Record name | 3-Phenylpropanol | |
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Record name | 3-Phenyl-1-propanol | |
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Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.995 g/cu cm at 25 °C, 0.993-1.002 | |
Record name | 3-Phenylpropanol | |
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Record name | 3-Phenyl-1-propanol | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/171/ | |
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Vapor Pressure |
0.0234 mm Hg at 25 °C (extrapolated from higher temperatures) | |
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Color/Form |
Colorless liquid, Slightly viscous, colorless liquid | |
CAS No. |
122-97-4, 93842-54-7 | |
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Melting Point |
<-18 °C, < -18 °C | |
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Retrosynthesis Analysis
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